molecular formula C19H18BrNO4S B2683053 N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide CAS No. 863445-61-8

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide

Katalognummer B2683053
CAS-Nummer: 863445-61-8
Molekulargewicht: 436.32
InChI-Schlüssel: BEYJAVWNYGFDAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase plays a critical role in cancer cell metabolism, making it an attractive target for cancer therapy.

Wirkmechanismus

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and other essential metabolites, which ultimately results in decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. This is likely due to the overexpression of glutaminase in cancer cells, making them more susceptible to N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide inhibition. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has also been shown to induce autophagy in cancer cells, which is a process by which cells recycle damaged or dysfunctional components. This can lead to increased cell death in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has also been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide also has a short half-life in vivo, which can limit its effectiveness as a cancer therapy.

Zukünftige Richtungen

There are several future directions for N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide research. One area of interest is the development of more potent and selective glutaminase inhibitors. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has been shown to have some off-target effects, which can limit its effectiveness as a cancer therapy. Another area of interest is the development of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide analogs that have improved pharmacokinetic properties, such as increased solubility and longer half-life in vivo. Finally, there is interest in exploring the use of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide in combination with other chemotherapeutic agents to enhance its effectiveness as a cancer therapy.

Synthesemethoden

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromophenylamine with 4-ethoxybenzoyl chloride to form an amide intermediate. The amide intermediate is then reacted with thionyl chloride to form a thionyl chloride intermediate, which is then reacted with 2,3-dihydrothiophene-1,1-dioxide to form the final product, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has been extensively studied for its potential as a cancer therapy. Glutaminase is overexpressed in many types of cancer cells, making it a promising target for cancer therapy. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential adjuvant therapy.

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4S/c1-2-25-18-9-3-14(4-10-18)19(22)21(16-7-5-15(20)6-8-16)17-11-12-26(23,24)13-17/h3-12,17H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYJAVWNYGFDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.